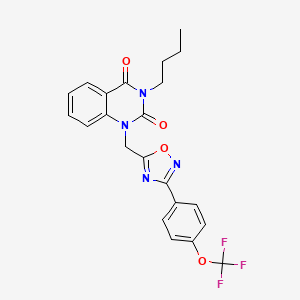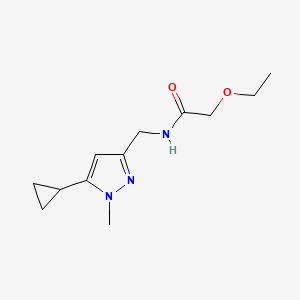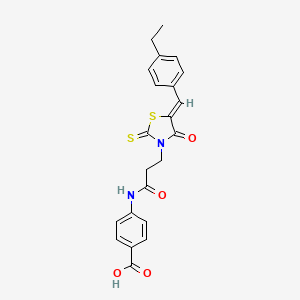![molecular formula C18H25FN4O B2597479 N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide CAS No. 1311919-57-9](/img/structure/B2597479.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a fluorinated aromatic ring, and a pyrrolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under specific conditions. Common reagents used in the synthesis include fluorinated aromatic amines, cyanoalkylating agents, and pyrrolidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylamine: An aliphatic primary amine with different functional groups and applications.
1-Naphthoic acid: An aromatic carboxylic acid with distinct chemical properties and uses.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide is unique due to its combination of a cyano group, fluorinated aromatic ring, and pyrrolidine moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-fluoro-6-pyrrolidin-1-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O/c1-13(2)18(3,12-20)22-16(24)11-21-17-14(19)7-6-8-15(17)23-9-4-5-10-23/h6-8,13,21H,4-5,9-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCXZSZEJVFDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=C(C=CC=C1F)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2597401.png)
![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)
![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)
![Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate](/img/structure/B2597404.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2597411.png)
![N-(3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butyl)prop-2-enamide](/img/structure/B2597413.png)
![4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2597414.png)
![4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2597417.png)
![2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2597419.png)
